Journal Name:Journal of Dairy Science
Journal ISSN:0022-0302
IF:4.225
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/721317/description#description
Year of Origin:1917
Publisher:Elsevier Ltd
Number of Articles Per Year:1002
Publishing Cycle:Monthly
OA or Not:Not
Mannich-Type Reactions of Alkylzinc Reagents
Journal of Dairy Science ( IF 4.225 ) Pub Date: 2023-06-27 , DOI: 10.1002/ejoc.202300572
The addition of alkylzinc halides to imines has been studied under different conditions. Whereas Mannich-type reactions with sulfonyl imines occurs upon simple heating, the use N-alkyl imines required an additional activation: the use of acetyl chloride led to the preparation of N-acyl tertiary amines whereas trimethylsilyl chloride afforded a direct access to unprotected secondary amines.
Detail
Investigations into the Aqueous Synthesis of Selenoglycoconjugates
Journal of Dairy Science ( IF 4.225 ) Pub Date: 2023-07-19 , DOI: 10.1002/ejoc.202300496
Glycosylation of bioactive molecules has been found to improve the pharmacokinetic properties of the parent molecule. However, their syntheses often require tedious protecting group manipulations. The development of methodologies which allow direct aqueous conversion of unprotected sugars into glycosides is therefore an ambitious goal. Herein, we present a broadly applicable method for the synthesis of selenoglycosides in water. We show the ease of direct conjugation of unprotected glycosyl diselenides with various biomolecules, including resorcinol, resveratrol, and the antitumor agent, gimeracil, furnishing the corresponding selenoglycoconjugates in up to 96% yield. We also demonstrate the oxidatively-triggered release of the bioactive drug from the sugar, priming these molecules for medicinal applications. The generality and broad substrate scope of this novel transformation will provide access to various selenium-containing glycomimetics and glycoconjugates.
Detail
Synthesis of Berkeleylactone A by Ring Closing Alkyne Metathesis
Journal of Dairy Science ( IF 4.225 ) Pub Date: 2023-07-27 , DOI: 10.1002/ejoc.202300615
A new route to the macrolactone antibiotic berkeleylactone A was developed. As a key step, a ring-closing alkyne metathesis (RCAM) of an ester substrate featuring 1-propynyl termini was used. The carboxylic part of the substrate was easily assembled using alkyne chemistry, like carboxylation of a diyne followed by isomerization of the ynoate section to a dienoate and dihydroxylation of the 4,5-double bond. The synthesis of the alcohol part of the ester started with opening of (R)-propylene oxide with an acetylide and was followed by two triple bond migrations. After successful RCAM which formed the C8-C9 bond, the triple bond was selectively hydrogenated to the corresponding alkene before the 4,5-diol was oxidized to the 5-hydroxy-4-oxo derivative. At this stage, the thioether was formed and the 8,9-double bond reduced. We also prepared the 8,9-didehydro analog of berkeleylactone A. However, it turned out that its antibacterial activity was slightly reduced.
Detail
Organophotocatalyzed Synthesis of Vinyl-SCF3 and Benzoyl-SCF3 Using a New Shelf-Stable PhPh-N-(SCF3)(CF3) Reagent
Journal of Dairy Science ( IF 4.225 ) Pub Date: 2023-07-27 , DOI: 10.1002/ejoc.202300619
We report the photocatalyzed C-SCF3 bond formation using a new shelf stable PhPh-N-(SCF3)(CF3) reagent I in combination with 4CzIPN as organophotocatalyst under blue LED irradiation. While the synthesis of vinyl-SCF3 is performed in the presence of bromide salts as an activator of reagent I, the synthesis of trifluoromethylthioesters was undertaken using aldehydes as starting material in the presence of a hydrogen atom transfer catalyst (HAT). Preliminary mechanistic investigations including EPR spectroscopy and cyclic voltammetry analysis shed the light on the reaction mechanisms.
Detail
A Highly Sterically Congested Bis-Zinc-Porphyrin Containing a Single Buta-1,3-diyne Linkage: From a Serendipitous Finding to Supramolecular Encapsulation
Journal of Dairy Science ( IF 4.225 ) Pub Date: 2023-07-10 , DOI: 10.1002/ejoc.202300621
A unique example of a bis-zinc-porphyrin chemical system in which both macrocycles are covalently connected with a single, short 1,3-butadiyne linkage placed at the ortho sites of the meso phenyl rings is presented. This dimeric compound resulted from an homo-coupling side-reaction taking place during a copper-catalyzed click reaction between an alkyne porphyrin and 2-azidopyridine derivatives. Its unexpected formation was rationalized by control experiments and an improved synthesis was achieved under coppercatalyzed Glaser-Hay coupling reaction conditions. This highly sterically congested bis-zinc-porphyrin derivative behaved as a supramolecular host for encapsulating ditopic molecular guests such as 1,4-diazabicyclo[2.2.2]octane (DABCO) with association constant K1.1 in the order of 106 M-1. This value is comparable to current systems that typically feature several connecting linkages between the two zinc-porphyrin sites resulting in (supra)molecular cages ensuring a high pre-organization. As such, the requirements to take benefit from supramolecular encapsulation can be reduced to a highly rigid, minimal covalent linkage of four atoms between zinc-porphyrins as herein described.
Detail
Accessing Dihydropyrrolo[3,4-b]indol-1(2H)-ones via Pd-Catalyzed Intramolecular Aminocarbonylative Ring Closure
Journal of Dairy Science ( IF 4.225 ) Pub Date: 2023-07-10 , DOI: 10.1002/ejoc.202300646
Present in a number of small molecule derivatives that display a wide range of biological activities, the dihydropyrrolo[3,4-b]indol-(2H)-one (DHPI) core represents an underexplored heterocyclic scaffold. Given the pharmaceutical potential of the DHPI motif, the development of synthetic methodologies that would facilitate their expedient assembly would be highly desirable. Herein, we describe a novel strategy for the construction of the DHPI scaffold from 3-iodo-1H-indolyl substrates, employing an unprecedented Pd-catalyzed intramolecular aminocarbonylative ring closure. The compatibility of our optimized protocol with various functional groups is highlighted through the synthesis of a range of diversely substituted DHPI derivatives in up to 90% isolated yield.
Detail
Cobalt-Catalyzed, 2-Aminopyridine N-Oxide-Directed C(sp2)-H Bond Functionalization with Maleimides: Facile Access to Isoindolone Spirosuccinimides
Journal of Dairy Science ( IF 4.225 ) Pub Date: 2023-07-08 , DOI: 10.1002/ejoc.202300669
A cobalt-catalyzed, N, O, bidentate directing group assisted C−H bond functionalization of benzamides with maleimides was developed for the facile access to isoindolone spirosuccinimides in good to excellent yields. This C−H bond activation and spirocyclization employing pyridine N-oxide as directing group provided very good substrate scope and well tolerated various functional groups. Furthermore, the mechanistic investigation revealed that C-H bond activation is the rate-determining step of this reaction.
Detail
Electrochemical Reduction of 1H-Thioxanthene-1,4,9-trione and 3-Methyl-1H-thioxanthene-1,4,9-trione — Representatives of a New Class of Heterocycles Related to Thioxanthenone
Journal of Dairy Science ( IF 4.225 ) Pub Date: 2023-07-06 , DOI: 10.1002/ejoc.202300459
A convenient synthetic route was proposed for the synthesis of 3-methyl-1H-thioxanthene-1,4,9-trione. This compound and its 3-H congener are representatives of a new class of thioxanthone-like heterocycles, which can be used as "building blocks" of materials used in organic electronics. Electrochemical reduction (ECR) of 1H-thioxanthene-1,4,9-trione and its 3-methyl derivative in DMF and acetonitrile is a three-stage process leading to the formation of the corresponding long-lived radical anions and unstable dianions at the first and second stages, respectively. Under protolytic equilibrium, dianions are converted into 1-oxy-4-hydroxy-1H-thioxanthene-9-one anions. Their one-electron reversible ECR leads to the corresponding radical dianions, followed by the formation of (3-methyl/H)-1,4-dihydroxy-1H-thioxantene-9-ones as the final products. The latter compounds can be converted into the initial (3-methyl/H)-1H-thioxanthene-1,4,9-triones. The main intermediates were characterized using a combination of cyclic voltammetry, EPR spectroscopy, 3D spectroelectrochemistry and DFT calculations at the (U)B3LYP/6-31+G*/PCM level of theory. A general ECR scheme was proposed for both types of compounds
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The Evolution of Phosphite-Oxazoline Ligands for the Pd-Allylic Substitution and Their Application in Building Chiral Molecules
Journal of Dairy Science ( IF 4.225 ) Pub Date: 2023-07-07 , DOI: 10.1002/ejoc.202300429
This concept provides an overview of the evolution in the ligand design of biaryl phosphite-oxazoline ligand libraries for the asymmetric Pd-catalyzed allylic substitution. In addition, the effectiveness of this approach in the construction of chiral bi- and tricyclic complex molecules is also summarized.
Detail
Evaluation of the Stereochemical Lability of Benzo-Cycloheptene-Based Drugs Endowed with Potentially Modulable Planar Chirality
Journal of Dairy Science ( IF 4.225 ) Pub Date: 2023-07-06 , DOI: 10.1002/ejoc.202300568
The tendence of some popular chiral drugs (endowed with tricyclic-structures characterized by stereogenic-plane) to underwent racemization by flipping of their chiral-plane has been investigated by resorting to both experimental and theoretical approach. The obtained results suggested which structural modifications can be rationally designed in order to modulate their intrinsic stereolability, so allowing to suitably increase their enantiomerization barrier.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
农林科学2区 AGRICULTURE, DAIRY & ANIMAL SCIENCE 奶制品与动物科学1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
34.40 152 Science Citation Index Science Citation Index Expanded Not
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